molecular formula C14H17N3O4S B2605071 N1-烯丙基-N2-(4-(1,1-二氧化异噻唑烷-2-基)苯基)草酰胺 CAS No. 1105245-61-1

N1-烯丙基-N2-(4-(1,1-二氧化异噻唑烷-2-基)苯基)草酰胺

货号: B2605071
CAS 编号: 1105245-61-1
分子量: 323.37
InChI 键: VKAJGIHZQPAUSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide and similar compounds often involves thiazolidine motifs . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is defined by its molecular formula, C14H17N3O4S. The molecule contains a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen .


Chemical Reactions Analysis

Thiazolidine derivatives, such as N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide, have been used in various chemical reactions . They are often used as vehicles in the synthesis of valuable organic combinations .

科学研究应用

催化体系和化学反应

  • 铜催化的偶联反应: Cu2O/N,N'-双(噻吩-2-基甲基)草酰胺已在高伯格酰胺化反应中有效地用于偶联(杂)芳基氯化物和酰胺。这包括内酰胺和恶唑烷酮的芳基化,表明在有机合成和药物化学中具有潜在应用 (De, Yin, & Ma, 2017).

  • 烯丙基化反应: 通过使恶唑烷-2-酮与醛和苯亚磺酸反应,已成功制备了 N-[1-(苯磺酰基)烷基]恶唑烷-2-酮。这些反应显示出不同程度的立体选择性,这在不对称合成中可能是有用的 (Marcantoni, Mecozzi, & Petrini, 2002).

  • 氨基吲哚并啶的合成: 衍生自恶唑烷-2-酮的 1-烯丙基-2-吡咯亚胺已用于烯丙基镁氯的非对映选择性加成中。这导致重要的仲胺的合成,并进一步转化为恶唑烷酮衍生物 (Albano, Gualandi, Monari, & Savoia, 2008).

有机合成应用

  • 烯丙胺的氧烷基化: 在可见光驱动的钯催化作用下,已实现了烯丙胺与未活化的烷基溴化物和 CO2 的氧烷基化。这个涉及恶唑烷酮的过程展示了在有机合成和药物中更广泛应用的潜力 (Sun, Ye, Zhou, Zeng, & Yu, 2018).

  • Cu 催化的 N-芳基化: N,N'-双(吡啶-2-基甲基)草酰胺已用于恶唑烷酮和酰胺的 Cu 催化的 N-芳基化中,展示了优异的化学选择性和官能团耐受性。这个过程对于创造多样化的 N-芳基化产物至关重要 (Bhunia, De, & Ma, 2022).

抗菌研究

  • 恶唑烷酮的抗菌活性: 对恶唑烷酮(一类抗菌剂)的研究表明对各种细菌菌株有效。这包括研究新型恶唑烷酮类似物,如 U-100592 和 U-100766,表明它们在解决抗生素耐药性方面具有重要作用 (Zurenko et al., 1996).

  • 利奈唑胺和蛋白质合成抑制: 已发现恶唑烷酮利奈唑胺可抑制细菌中蛋白质合成的起始,从而为抗菌治疗提供了一种独特的作用机制 (Swaney, Aoki, Ganoza, & Shinabarger, 1998).

未来方向

The future directions for research on N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide and similar compounds are likely to involve further exploration of their diverse biological properties . The development of multifunctional drugs and the improvement of their activity should be a focus of research .

属性

IUPAC Name

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-2-8-15-13(18)14(19)16-11-4-6-12(7-5-11)17-9-3-10-22(17,20)21/h2,4-7H,1,3,8-10H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAJGIHZQPAUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。